molecular formula C11H22N2O4 B12844514 Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B12844514
M. Wt: 246.30 g/mol
InChI Key: UTWVEOUYCGZORL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated peptide synthesizers and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reagents like sodium borohydride in methanol to yield the corresponding alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol at low temperatures (e.g., -40°C).

    Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.

Major Products Formed

    Reduction: The major product is the corresponding alcohol.

    Deprotection: The major product is the free amine.

Scientific Research Applications

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxy group instead of a Boc-protected amino group.

    Methyl 2-amino-3-methylbutanoate: Lacks the Boc protecting group, making it more reactive in certain conditions.

Uniqueness

Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is required.

Properties

IUPAC Name

methyl 2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVEOUYCGZORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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